molecular formula C38H72O4 B14644132 Dodecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate CAS No. 56631-89-1

Dodecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate

Cat. No.: B14644132
CAS No.: 56631-89-1
M. Wt: 593.0 g/mol
InChI Key: HCIFTGUYMNVZFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with the corresponding alcohols, dodecanol and octadecanol, respectively. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of these esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of methacrylic acid and the respective alcohol into the reactor, along with the acid catalyst. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate primarily undergo polymerization reactions. These compounds can participate in free radical polymerization, where the double bond in the methacrylate group reacts with free radicals to form long polymer chains .

Common Reagents and Conditions

Major Products

The major products of these reactions are homopolymers and copolymers. For example, polymerization of dodecyl 2-methylprop-2-enoate yields poly(dodecyl methacrylate), which is used in lubricants and coatings .

Scientific Research Applications

Chemistry

In chemistry, these esters are used as monomers in the synthesis of specialty polymers. They are also employed in the study of polymerization kinetics and mechanisms .

Biology and Medicine

In the field of biology and medicine, these compounds are used in the development of biocompatible materials. For instance, poly(octadecyl methacrylate) has been investigated for use in drug delivery systems due to its hydrophobic properties .

Industry

Industrially, these esters are used in the formulation of adhesives, sealants, and coatings. Their hydrophobic nature makes them suitable for applications requiring water resistance .

Mechanism of Action

The primary mechanism of action for these compounds is through polymerization. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The hydrophobic alkyl chains (dodecyl and octadecyl) contribute to the properties of the resulting polymers, such as flexibility, hydrophobicity, and thermal stability .

Comparison with Similar Compounds

Similar Compounds

  • Lauryl methacrylate
  • Stearyl methacrylate
  • Hexadecyl methacrylate

Comparison

Compared to lauryl methacrylate and stearyl methacrylate, dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate have longer alkyl chains, which impart greater hydrophobicity and flexibility to the resulting polymers. This makes them more suitable for applications requiring enhanced water resistance and flexibility .

Conclusion

Dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate are versatile compounds with significant applications in various fields. Their unique properties, derived from their long alkyl chains, make them valuable in the production of specialty polymers, biocompatible materials, and industrial formulations.

Properties

CAS No.

56631-89-1

Molecular Formula

C38H72O4

Molecular Weight

593.0 g/mol

IUPAC Name

dodecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C22H42O2.C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-20H2,1,3H3;2,4-14H2,1,3H3

InChI Key

HCIFTGUYMNVZFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C

Related CAS

56631-89-1

Origin of Product

United States

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